1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate
Overview
Description
1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate is a chemical compound with the molecular formula C13H19NO7S and a molecular weight of 333.357 g/mol . This compound is known for its unique structure, which includes a chroman ring system substituted with amino and hydroxy groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.
Mechanism of Action
The mechanism of action of 1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate include other chroman derivatives with different substituents. For example:
4-hydroxy-2-quinolones: These compounds share a similar ring structure but differ in their functional groups and biological activities.
Imidazole derivatives: While structurally different, these compounds also exhibit a wide range of biological activities and are used in similar research contexts. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-[(3S,4S)-4-amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]ethanone;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.H2O4S/c1-7(15)8-4-5-10-9(6-8)11(14)12(16)13(2,3)17-10;1-5(2,3)4/h4-6,11-12,16H,14H2,1-3H3;(H2,1,2,3,4)/t11-,12-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWIVHOYXGJZSJ-FXMYHANSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2N)O)(C)C.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2N)O)(C)C.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432049-96-2 | |
Record name | (3S, 4S)-6-Acetyl-4-amino-3, 4-dihydro-2, 2-dimethyl-3-hydroxy-2H-1-benzopyran hydrogen sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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